3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring, a pyrido[1,2-a]pyrimidinone core, and a chlorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with dopamine transporters .
Mode of Action
It’s worth noting that similar compounds have been reported to act as potent dopamine transporter ligands .
Biochemical Pathways
Compounds with similar structures have been associated with the dopamine neurotransmission pathway .
Result of Action
Similar compounds have been reported to have high selectivity for the dopamine transporter .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown high affinity for the dopamine transporter . This suggests that 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one might interact with enzymes, proteins, and other biomolecules involved in dopamine transport and signaling.
Cellular Effects
Given its potential interaction with the dopamine transporter, it could influence cell function by modulating dopamine signaling pathways, which play crucial roles in various cellular processes including gene expression and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions involving chlorinated aromatic compounds.
Construction of the Pyrido[1,2-a]pyrimidinone Core: This core structure is often formed through cyclization reactions involving pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key steps include precise control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like alkyl, aryl, or halogen groups.
Scientific Research Applications
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: Shares the piperazine and chlorophenyl moieties.
1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine: Another piperazine derivative with a different substituent.
Uniqueness
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a piperazine ring, a pyrido[1,2-a]pyrimidinone core, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-14-5-6-18-22-12-17(20(27)25(18)13-14)19(26)24-9-7-23(8-10-24)16-4-2-3-15(21)11-16/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTVHHJCWAZRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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